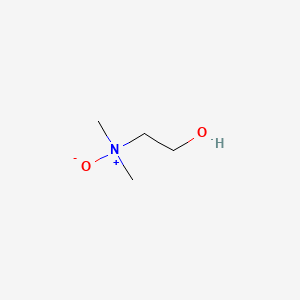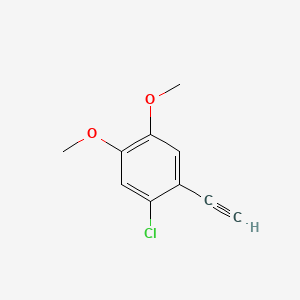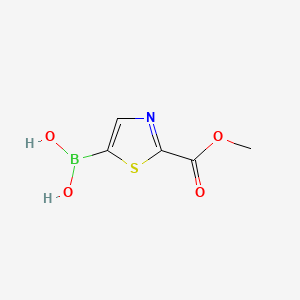
2-(Dimethylamino)ethanol N-oxide
Übersicht
Beschreibung
2-(Dimethylamino)ethanol N-oxide is an organic compound with the molecular formula C4H11NO2 It is a derivative of 2-(Dimethylamino)ethanol, where the nitrogen atom is oxidized to form an N-oxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethanol N-oxide can be synthesized through the oxidation of 2-(Dimethylamino)ethanol. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically takes place in an aqueous medium at a controlled temperature to ensure the selective formation of the N-oxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process often includes steps such as distillation and purification to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)ethanol N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the N-oxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: 2-(Dimethylamino)ethanol.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethanol N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying oxidative stress.
Medicine: Explored for its potential therapeutic effects, including its use in drug formulations.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(Dimethylamino)ethanol N-oxide exerts its effects involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, influencing various molecular targets and pathways. For example, it can interact with cellular components to modulate oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethanol: The parent compound without the N-oxide group.
2-(Diethylamino)ethanol: A similar compound with ethyl groups instead of methyl groups.
N,N-Dimethylaminoethanol: Another related compound with a similar structure.
Uniqueness
2-(Dimethylamino)ethanol N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where oxidative properties are desired.
Eigenschaften
IUPAC Name |
2-hydroxy-N,N-dimethylethanamine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-5(2,7)3-4-6/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPZBSQDLWRRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146807 | |
| Record name | 2-(Dimethylamino)ethanol N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10489-99-3 | |
| Record name | 2-(Dimethylamino)ethanol N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylamino)ethanol N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(DIMETHYLAMINO)ETHANOL N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23N455619M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13452016.png)




![rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13452050.png)
![tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate](/img/structure/B13452054.png)

![4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride](/img/structure/B13452072.png)




